

A Comprehensive Technical Review of Quercetin 3-O-(6"-acetyl-glucoside)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quercetin 3-O-(6"-acetyl-glucoside)

Cat. No.: B190379

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-O-(6"-acetyl-glucoside) is a naturally occurring flavonoid glycoside, a derivative of the well-known flavonol, quercetin.^[1] This modification, involving the attachment of an acetylated glucose molecule to the quercetin backbone, significantly influences its physicochemical properties, including solubility and bioavailability, and consequently its biological activities.^[1] Found in a variety of plant species, this compound has garnered interest within the scientific community for its potential therapeutic applications, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.^[2] This technical guide provides a comprehensive review of the existing literature on **Quercetin 3-O-(6"-acetyl-glucoside)**, focusing on its biological activities, underlying mechanisms, and the experimental methodologies used for its study. All quantitative data has been summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C23H22O13	[1]
Molecular Weight	506.41 g/mol	[1]
CAS Number	54542-51-7	[3]
Synonyms	Quercetin-3-O-(6"-O-acetyl)-beta-D-glucopyranoside	[3]

Biological Activities and Quantitative Data

Quercetin 3-O-(6"-acetyl-glucoside) has been investigated for several biological activities. The following tables summarize the available quantitative data from the literature. It is important to note that specific IC50 values for this exact compound are limited in the currently available literature. Therefore, data from closely related quercetin glycosides are also included for comparative purposes and are clearly indicated.

Antioxidant Activity

While the antioxidant potential of **Quercetin 3-O-(6"-acetyl-glucoside)** is recognized, specific IC50 values from radical scavenging assays are not readily available in the reviewed literature. For a comparative perspective, the antioxidant activities of a related compound, Quercetin-3-O-diglucoside-7-O-glucoside, are presented below.

Assay	Compound	IC50 / EC50 (µM)	Reference
DPPH Radical Scavenging	Quercetin-3-O-diglucoside-7-O-glucoside	245.5	[4] [5]
ABTS Radical Scavenging	Quercetin-3-O-diglucoside-7-O-glucoside	68.8	[4] [5]

Anti-inflammatory Activity

Quercetin 3-O-(6"-acetyl-glucoside) is known to possess anti-inflammatory properties.[\[2\]](#)

Quantitative data for a similar compound, Quercetin-3-O-diglucoside-7-O-glucoside, is available and suggests potent activity.

Assay	Compound	IC50 (mM)	Reference
Lipoxygenase (LOX-1) Inhibition	Quercetin-3-O-diglucoside-7-O-glucoside	1.27	[4]

Enzyme Inhibitory Activity

The inhibitory effects of **Quercetin 3-O-(6"-acetyl-glucoside)** and its derivatives have been evaluated against several enzymes.

Enzyme	Compound	IC50 (µM)	% Inhibition	Concentration	Reference
α-Glucosidase	Quercetin-3-O-(6"-O-acetyl)-β-D-glucopyranoside	Moderate inhibitor (compared to acarbose)	Not specified	Not specified	[6]
Acetylcholinesterase	Quercetin-3-O-(2",6"-di-acetyl)-glucoside	36.47	Not applicable	Not applicable	[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the analysis and evaluation of **Quercetin 3-O-(6"-acetyl-glucoside)** and related compounds.

Isolation and Purification

Objective: To isolate **Quercetin 3-O-(6"-acetyl-glucoside)** from plant material.

General Workflow:

[Click to download full resolution via product page](#)

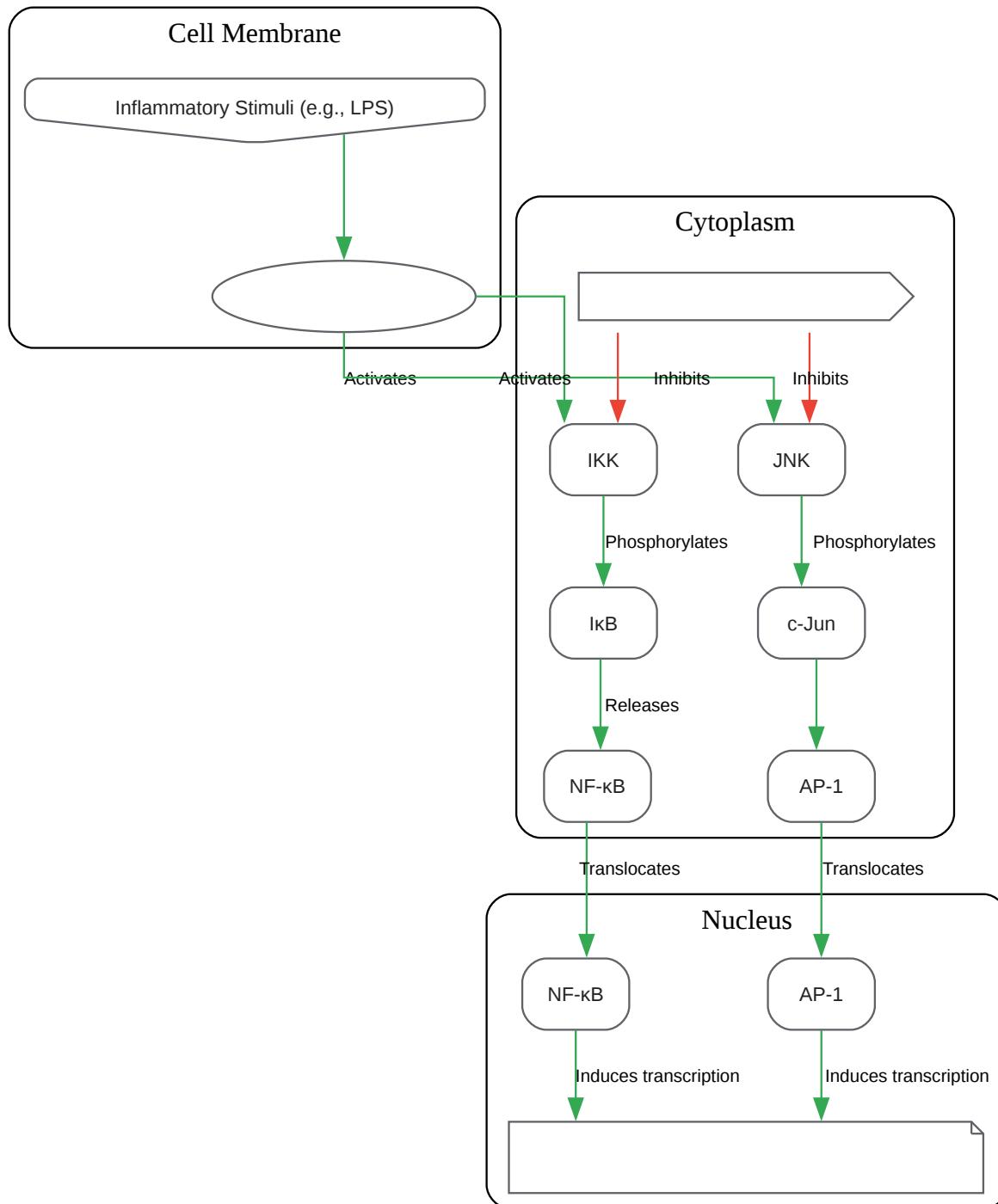
Caption: General workflow for the isolation of **Quercetin 3-O-(6"-acetyl-glucoside)**.

Detailed Protocol (Adapted from similar flavonoid glycoside isolation):

- Extraction: Dried and powdered plant material is extracted with a polar solvent such as methanol or ethanol at room temperature.
- Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate fraction.
- Column Chromatography: The enriched fraction is subjected to column chromatography, often using Sephadex LH-20 as the stationary phase and a solvent system like methanol for elution.
- Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC with a suitable column (e.g., C18) and a gradient elution system, typically involving water and acetonitrile with a small percentage of acid (e.g., formic acid). Fractions are collected and monitored by analytical HPLC to confirm purity.

Quantitative Analysis by HPLC

Objective: To quantify the amount of **Quercetin 3-O-(6"-acetyl-glucoside)** in a sample.


Typical HPLC Parameters:

Parameter	Description
Column	Reversed-phase C18 column
Mobile Phase	Gradient of water (often with 0.1% formic acid) and acetonitrile
Flow Rate	Typically 0.8 - 1.2 mL/min
Detection	UV-Vis detector at a wavelength around 350 nm
Quantification	Based on a calibration curve generated with a pure standard of Quercetin 3-O-(6"-acetyl-glucoside)

α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory activity of **Quercetin 3-O-(6"-acetyl-glucoside)** against the α-glucosidase enzyme.

Experimental Workflow:

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. Quercetin 3-O-(6"-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]
- 3. extrasynthese.com [extrasynthese.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Flavonoids as dual-target inhibitors against α -glucosidase and α -amylase: a systematic review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [A Comprehensive Technical Review of Quercetin 3-O-(6"-acetyl-glucoside)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b190379#review-of-quercetin-3-o-6-acetyl-glucoside-literature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com